molecular formula C17H19NO3S B5831015 2-methoxy-N-(2-methoxybenzyl)-4-(methylthio)benzamide

2-methoxy-N-(2-methoxybenzyl)-4-(methylthio)benzamide

Cat. No. B5831015
M. Wt: 317.4 g/mol
InChI Key: LBHLFASKRILFAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-(2-methoxybenzyl)-4-(methylthio)benzamide is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It is a member of the benzamide family of compounds and has been shown to possess a variety of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-methoxy-N-(2-methoxybenzyl)-4-(methylthio)benzamide is not fully understood, but it is believed to act through a variety of pathways. It has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth, as well as to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-methoxy-N-(2-methoxybenzyl)-4-(methylthio)benzamide possesses a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis, as well as to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to possess anti-oxidant properties, which may help to protect against oxidative stress and cellular damage.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methoxy-N-(2-methoxybenzyl)-4-(methylthio)benzamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds with similar properties. Additionally, its anti-inflammatory and anti-tumor properties make it a promising candidate for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which may make it more difficult to develop targeted therapies.

Future Directions

There are many potential future directions for research on 2-methoxy-N-(2-methoxybenzyl)-4-(methylthio)benzamide. One area of interest is the development of new drugs based on its anti-inflammatory and anti-tumor properties. Additionally, further research is needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, more studies are needed to explore its potential applications in other areas, such as neurodegenerative diseases and cardiovascular disease.

Synthesis Methods

The synthesis of 2-methoxy-N-(2-methoxybenzyl)-4-(methylthio)benzamide can be achieved through a multi-step process involving the reaction of various chemical reagents. One such method involves the reaction of 2-methoxybenzyl chloride with 4-(methylthio)aniline in the presence of a base to form the intermediate 2-methoxy-N-(4-(methylthio)phenyl)acetamide. This intermediate is then reacted with 2-methoxybenzaldehyde in the presence of a catalyst to form the final product, 2-methoxy-N-(2-methoxybenzyl)-4-(methylthio)benzamide.

Scientific Research Applications

2-methoxy-N-(2-methoxybenzyl)-4-(methylthio)benzamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

2-methoxy-N-[(2-methoxyphenyl)methyl]-4-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3S/c1-20-15-7-5-4-6-12(15)11-18-17(19)14-9-8-13(22-3)10-16(14)21-2/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHLFASKRILFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(C=C(C=C2)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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